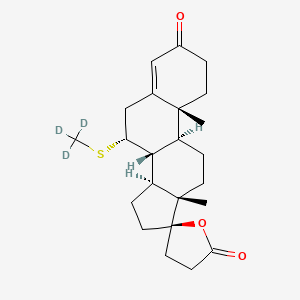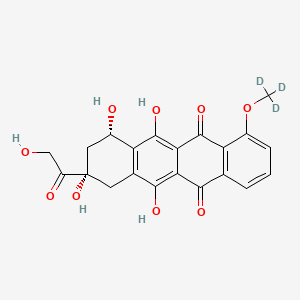
Vitamin D3 beta-D-glucuronide-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vitamin D3 beta-D-glucuronide-d7 is a labeled analog of Vitamin D3, also known as cholecalciferol. It is a biochemical compound used primarily in research settings. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various analytical and research purposes .
Méthodes De Préparation
The synthesis of Vitamin D3 beta-D-glucuronide-d7 involves several steps, including the introduction of deuterium atoms into the Vitamin D3 molecule. The synthetic route typically starts with cholecalciferol, which undergoes glucuronidation to form the glucuronide conjugate. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of deuterium atoms . Industrial production methods may vary, but they generally follow similar principles, ensuring the high purity and stability of the final product.
Analyse Des Réactions Chimiques
Vitamin D3 beta-D-glucuronide-d7 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the removal of specific functional groups .
Applications De Recherche Scientifique
Vitamin D3 beta-D-glucuronide-d7 has a wide range of scientific research applications. In chemistry, it is used as a stable isotope-labeled compound for tracing and quantification studies. In biology and medicine, it serves as a tool for studying the metabolism and function of Vitamin D3, particularly in the context of bone health, immune function, and cardiovascular health . Additionally, it is used in the development of new therapeutic agents and in the investigation of the molecular mechanisms underlying various diseases .
Mécanisme D'action
The mechanism of action of Vitamin D3 beta-D-glucuronide-d7 involves its interaction with the Vitamin D receptor (VDR). Upon binding to VDR, the compound modulates the expression of various genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation. The molecular targets and pathways involved include the regulation of calcium absorption in the gut, modulation of immune cell activity, and influence on bone mineralization .
Comparaison Avec Des Composés Similaires
Vitamin D3 beta-D-glucuronide-d7 is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for specific research applications. Similar compounds include Vitamin D3 (cholecalciferol), Vitamin D2 (ergocalciferol), and other glucuronide conjugates of Vitamin D3. Compared to these compounds, this compound offers advantages in terms of stability and traceability in analytical studies .
Propriétés
Formule moléculaire |
C33H52O7 |
|---|---|
Poids moléculaire |
567.8 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H52O7/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-33(25,26)5)12-13-23-18-24(14-11-20(23)3)39-32-29(36)27(34)28(35)30(40-32)31(37)38/h12-13,19,21,24-30,32,34-36H,3,6-11,14-18H2,1-2,4-5H3,(H,37,38)/b22-12+,23-13-/t21-,24+,25-,26+,27+,28+,29-,30+,32-,33-/m1/s1/i1D3,2D3,19D |
Clé InChI |
HSMHKPFJPOTDCW-PAPHHEQCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide](/img/structure/B12413214.png)
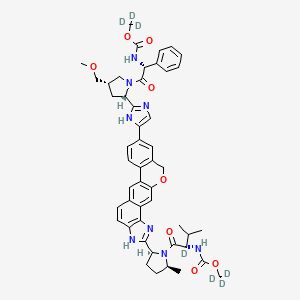

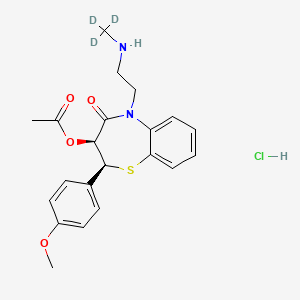
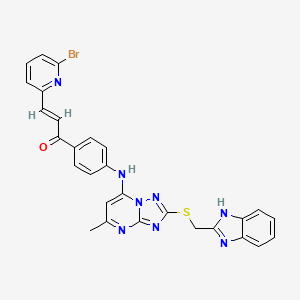



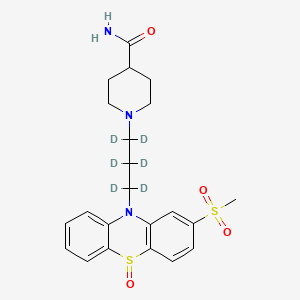

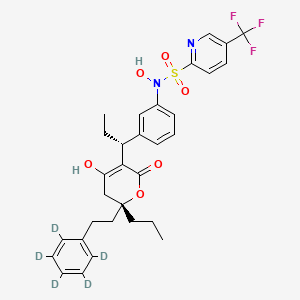
![(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12413266.png)
